![molecular formula C16H13NO6 B2795021 (6-Nitro-1,3-benzodioxol-5-yl)methyl 2-(2,5-cyclohexadienyliden)acetate CAS No. 331460-16-3](/img/structure/B2795021.png)
(6-Nitro-1,3-benzodioxol-5-yl)methyl 2-(2,5-cyclohexadienyliden)acetate
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Description
(6-Nitro-1,3-benzodioxol-5-yl)methyl 2-(2,5-cyclohexadienyliden)acetate, also known as NBOMe-CI, is a chemical compound that belongs to the family of phenethylamines. It has been studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology.
Scientific Research Applications
Nanotechnology
The compound could potentially be used in the synthesis of nanocrystals . Nanocrystals have a wide range of applications, from electronics to medicine, and this compound could play a role in their production.
Semiconductor Technology
This compound could potentially be used in the development of semiconductors . Semiconductors are crucial in modern electronics, and new materials could lead to advancements in this field.
Photocatalysis
The compound could potentially be used in photocatalysis research . Photocatalysis is a process where light energy is used to speed up a reaction, and this compound could be used to study or enhance this process.
properties
IUPAC Name |
(6-nitro-1,3-benzodioxol-5-yl)methyl 2-cyclohexa-2,5-dien-1-ylideneacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c18-16(6-11-4-2-1-3-5-11)21-9-12-7-14-15(23-10-22-14)8-13(12)17(19)20/h2-8H,1,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGKMQSNIHLXES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=CC(=O)OCC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Nitro-1,3-benzodioxol-5-yl)methyl 2-(2,5-cyclohexadienyliden)acetate |
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